molecular formula C12H12N4O B2767431 N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide CAS No. 866143-42-2

N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide

Cat. No. B2767431
M. Wt: 228.255
InChI Key: GLNLHTHXORPIAX-UHFFFAOYSA-N
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Description

N-[2-(3-Pyridinyl)-4-pyrimidinyl]propanamide is a chemical compound with the molecular formula C12H12N4O . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide consists of 12 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Herbicidal Activity

Compounds structurally related to N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide have been investigated for their herbicidal activity. Liu et al. (2008) synthesized N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide and found it to be effective as a herbicide. Similarly, Man‐Yun Liu and De-Qing Shi (2014) designed and synthesized N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides with moderate to good selective herbicidal activity against Brassica campestris L. at a concentration of 100 mg/L. These studies suggest the potential of pyrimidinylpropanamide derivatives in agricultural applications (Liu et al., 2008), (Man‐Yun Liu & De-Qing Shi, 2014).

Antimicrobial Evaluation

A. Farag, N. A. Kheder, and Y. Mabkhot (2009) reported on the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives pendant to a pyrimidine ring, showing moderate antimicrobial activity. This highlights the versatility of pyrimidinyl derivatives in combating microbial infections (Farag et al., 2009).

Anticonvulsant Activity

Kamiński et al. (2015) synthesized a library of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, demonstrating significant anticonvulsant activity across various preclinical seizure models. These findings suggest the potential for developing new antiepileptic drugs based on pyrimidinylpropanamide structures (Kamiński et al., 2015).

Histone Deacetylase Inhibition

Zhou et al. (2008) designed and synthesized N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a selective inhibitor of histone deacetylase (HDAC) showing significant antitumor activity in vivo. This compound's development into clinical trials underscores the therapeutic potential of pyrimidinylpropanamide derivatives in cancer treatment (Zhou et al., 2008).

Antiallergic Activity

J. Courant et al. (1993) synthesized a series of N-(pyridin-2-yl)-3-(piperazin-1-yl)propanamides to determine their potential antiallergic activity. The study demonstrated that compound 12 exhibited IC50 comparable to that of oxatomide, indicating the efficacy of these compounds in antiallergic applications (Courant et al., 1993).

Safety And Hazards

N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide may cause skin irritation, serious eye irritation, and respiratory irritation . In case of skin contact, it is advised to wash with plenty of soap and water. If eye irritation persists, get medical advice or attention. If inhaled, remove the person to fresh air and keep comfortable for breathing .

properties

IUPAC Name

N-(2-pyridin-3-ylpyrimidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-2-11(17)15-10-5-7-14-12(16-10)9-4-3-6-13-8-9/h3-8H,2H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNLHTHXORPIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=NC=C1)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide

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